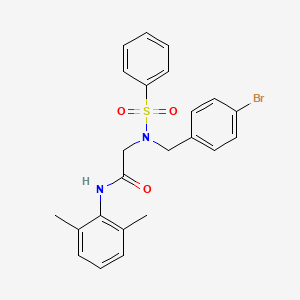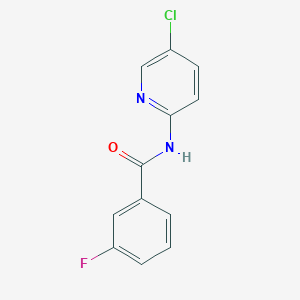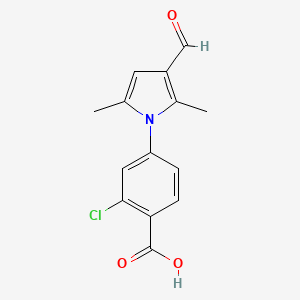![molecular formula C17H18N2O3S B5718235 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide, also known as AN-9, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AN-9 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in cancer treatment.
Mécanisme D'action
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide also induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been found to have a low toxicity profile and does not cause significant damage to normal cells. It has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for laboratory experiments. It has a low toxicity profile and can be easily synthesized. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to be stable in various conditions, making it suitable for long-term storage. However, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Orientations Futures
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Future research can focus on optimizing the synthesis method to improve its solubility and bioavailability. Studies can also explore the combination of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide with other anti-cancer agents to enhance its efficacy. Further research can also investigate the potential use of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms and has a low toxicity profile. While 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, future research can focus on optimizing its synthesis method and exploring its potential use in other diseases.
Méthodes De Synthèse
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction between 2-anilino-2-oxoacetic acid and thiosemicarbazide to form 2-(2-anilino-2-oxoethyl)thiosemicarbazone. The second step involves the reaction between 2-(2-anilino-2-oxoethyl)thiosemicarbazone and 2-methoxyphenylacetyl chloride to form 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been studied for its potential use in cancer treatment. Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has anti-cancer properties and can induce apoptosis in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Propriétés
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-10-6-5-9-14(15)19-17(21)12-23-11-16(20)18-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZJZLNRBUKMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

